molecular formula C8H16O B049883 2-Methylheptanal CAS No. 16630-91-4

2-Methylheptanal

Cat. No. B049883
CAS RN: 16630-91-4
M. Wt: 128.21 g/mol
InChI Key: DHEKCFIOOSCJRW-UHFFFAOYSA-N
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Description

2-Methylheptanal is a chemical compound that is part of the branched alkane family. It is isomeric to octane where a methyl group has been added to the second carbon in heptane . Its structural formula is (CH3)2CH(CH2)4CH3 .


Molecular Structure Analysis

The molecular formula of 2-Methylheptanal is C8H16O . It has a molar mass of 128.212 Da and a monoisotopic mass of 128.120117 Da . The structure contains a total of 24 bonds, including 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 aldehyde .


Physical And Chemical Properties Analysis

2-Methylheptanal is a colorless liquid . It has a density of 0.8±0.1 g/cm3 . Its boiling point is 163.0±8.0 °C at 760 mmHg . The vapour pressure is 2.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.0±3.0 kJ/mol . The flash point is 46.2±5.4 °C . The index of refraction is 1.410 .

Scientific Research Applications

  • Cholesterol Transformation Markers : 2-Methylheptanal has been identified as a marker in the study of cholesterol transformations during thermal processing. It's a volatile component associated with the formation of cholestadienes, indicating its potential use in assessing cholesterol changes due to thermal treatment (Derewiaka et al., 2017).

  • Thermal Properties : Research on the low-temperature thermal properties of 2-Methylheptane (closely related to 2-Methylheptanal) and 2-Methyldecane provides insights into their chemical thermodynamic properties, which are essential for various industrial applications (Messerly & Finke, 1971).

  • Fuel Combustion and Oxidation : Studies on 3-Methylheptane, which is structurally similar to 2-Methylheptanal, contribute to understanding the combustion chemistry of large hydrocarbons, relevant in improving combustion of conventional and alternative fuels (Karsenty et al., 2012).

  • Metabolism Studies : Research on the metabolism of 2-Methylheptane in animals provides insights into its biotransformation, which is crucial for understanding its environmental and health impacts (Serve et al., 1992).

  • Insect Pheromones : 2-Methylheptanal derivatives are studied for their applications in the synthesis of insect pheromones, showcasing its potential in integrated pest management (Brenna et al., 2017).

  • Environmental Biodegradation : The biodegradation of 2-Methylheptane under methanogenic conditions reveals its environmental fate, crucial for assessing the impact of petroleum products on ecosystems (Abu Laban et al., 2015).

  • Gasoline Additives : The synthesis and process optimization of 2-Methoxy-2-methylheptane, a derivative of 2-Methylheptanal, are studied for its application as a gasoline additive, highlighting its role in fuel technology (Luyben, 2010).

Safety And Hazards

2-Methylheptanal is classified as flammable . It may cause sensitization by skin contact and is irritating to eyes, respiratory system, and skin . It also poses a possible risk of harm to the unborn child . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-methylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEKCFIOOSCJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937186
Record name 2-Methylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylheptanal

CAS RN

16630-91-4
Record name 2-Methylheptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylheptan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylheptan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
D Derewiaka, D Zaręba, M Obiedziński… - European Journal of …, 2017 - Wiley Online Library
The goal of the study was to determine profile of volatile compounds and asses the markers of cholesterol transformations during thermal processing using SPME‐GC‐MS technique. …
Number of citations: 10 onlinelibrary.wiley.com
SL Regen, M Kodomari - Journal of the Chemical Society, Chemical …, 1987 - pubs.rsc.org
… Major products identified by g.1.c.-mass spectrometric comparisons with authentic samples were 2-methylheptanal (lOo/o), n-octanal(45%), n-decanal(12%), n-dodecanal(2%), and n-…
Number of citations: 7 pubs.rsc.org
I Schwager, JF Knifton - Journal of Catalysis, 1976 - Elsevier
… 2-methylheptanal; (V) 2- and 3-heptenes ; ( q ) heptane. … The rate of disappearance of 1-heptene is equal to the sum of the rates of appearance of octanal, 2-methylheptanal, …
Number of citations: 172 www.sciencedirect.com
NV Kolesnichenko, MV Sharikova… - Russian chemical …, 1996 - Springer
… Hydroformylation of hex-l-ene results in the formation of a mixture of heptanal (H), 2-methylheptanal (2-MH), and 2-ethylpentanal (2-EP) due to the transformation of both the initial olefin …
Number of citations: 4 link.springer.com
SK Cao, MY Huang, YY Jiang - Journal of Macromolecular Science …, 1989 - Taylor & Francis
… It can be seen that the molar ratio of n- and isooctyl aldehyde (abbreviated as “n/i ratio;” the latter is 2-methylheptanal) decreases as the reaction temperature rises, and for almost all of …
Number of citations: 14 www.tandfonline.com
RJ PETERSON, SS CHANG - Journal of Food Science, 1982 - Wiley Online Library
The volatile flavor compounds of fresh, frozen beef stew were isolated, fractionated and identified by standard methodology. A total of 132 compounds was either positively or tentatively …
Number of citations: 47 ift.onlinelibrary.wiley.com
P Tian, P Zhan, H Tian, P Wang, C Lu… - Journal of Food …, 2020 - Wiley Online Library
In this study, four fried shallot‐flavored oil (FSO) samples prepared with different oil were analyzed by gas chromatography‐mass spectrometry (GC‐MS), descriptive sensory analysis (…
Number of citations: 8 ifst.onlinelibrary.wiley.com
JC Bayón, P Esteban, J Real, C Claver, A Polo… - Journal of …, 1991 - Elsevier
The complexes [Rh 2 μ-L) 2 L′ 2 L″ 2 ]A 2 (L = S(CH 2 ) 3 N(CH 3 ) 2 (CH 2 C 6 H 5 ), derived from 3-mercaptopropylbenzyldimethylammonium bromide; L′ = l″ = 1 2 …
Number of citations: 16 www.sciencedirect.com
P Tian, P Zhan, H Tian, P Wang, C Lu, Y Zhao, R Ni… - Food Chemistry, 2021 - Elsevier
Flavor is a key attribute of fried oil that shows a critical correlation with temperature. Therefore, selecting the appropriate temperature is important in preparing fried shallot oil (FSO). …
Number of citations: 59 www.sciencedirect.com
Z Chen, H Tang, C Ou, C Xie, J Cao… - Journal of Food …, 2021 - Wiley Online Library
Volatiles of four zaoyu (Chinese traditional fermented fish) products prepared from different species of marine fish were analyzed by headspace solid‐phase micro‐extraction (HS‐SPME…
Number of citations: 12 ifst.onlinelibrary.wiley.com

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